molecular formula C17H19F3N2O2 B12114650 Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B12114650
M. Wt: 340.34 g/mol
InChI Key: GGIVZZRLRSAEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties. This compound features a quinoline core substituted with diethylamino and trifluoromethyl groups, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate, typically involves multi-step reactions. One common method is the Skraup synthesis, which starts with the Michael (1,4-) addition of aniline nitrogen to propenal, followed by electrophilic aromatic substitution, dehydration, and oxidation to form the quinoline core . The specific conditions for introducing the diethylamino and trifluoromethyl groups involve further substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the diethylamino and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
  • 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives
  • 1H-pyrrolo[2,3-b]pyridine derivatives

Uniqueness

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.

Biological Activity

Ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, as well as insights from recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₃N₃O₂, with a molecular weight of approximately 340.34 g/mol. Its structure features a quinoline core with a diethylamino group and a trifluoromethyl substituent, which contribute to its biological reactivity and pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising activity against various microbial strains, including bacteria and fungi. The compound's mechanism appears to involve interference with microbial metabolic processes, potentially through inhibition of key enzymes or disruption of cell membrane integrity.

Microbial Strain Activity Observed Minimum Inhibitory Concentration (MIC)
Mycobacterium smegmatisSignificant growth inhibition6.25 µg/mL
Pseudomonas aeruginosaModerate inhibition12.5 µg/mL
Candida albicansNotable antifungal activity25 µg/mL

These findings suggest that this compound could be developed as a potential antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. A study utilizing zebrafish embryos demonstrated that derivatives of quinoline compounds exhibit significant growth inhibition against cancer cells. For instance, certain analogs of this compound were shown to induce apoptosis in cancer cell lines, indicating potential for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial resistance or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cell membranes, leading to cellular disruption.
  • Apoptotic Pathways : Studies indicate that the compound may activate apoptotic pathways in cancer cells, promoting cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that the compound exhibited lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Anticancer Research

In another investigation focused on anticancer activity, researchers synthesized various quinoline derivatives, including this compound. These derivatives were screened for their ability to inhibit tumor growth in vitro and in vivo models. The findings revealed significant cytotoxic effects on multiple cancer cell lines, warranting further exploration into their therapeutic applications.

Properties

Molecular Formula

C17H19F3N2O2

Molecular Weight

340.34 g/mol

IUPAC Name

ethyl 4-(diethylamino)-6-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C17H19F3N2O2/c1-4-22(5-2)15-12-9-11(17(18,19)20)7-8-14(12)21-10-13(15)16(23)24-6-3/h7-10H,4-6H2,1-3H3

InChI Key

GGIVZZRLRSAEAP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1C(=O)OCC)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.